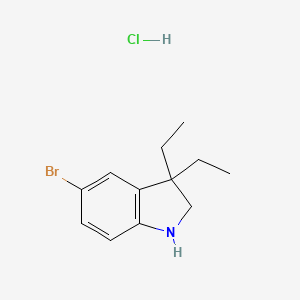
3-(2-oxo-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-oxo-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)quinazolin-4(3H)-one is an organic compound known for its complex molecular structure that integrates several functional groups. This compound has garnered significant interest due to its potential applications across various scientific domains, including chemistry, biology, and medicinal research. The structure comprises a quinazolinone core, a thiophene ring, and an oxadiazole moiety, making it a compound of high synthetic and functional versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
To synthesize 3-(2-oxo-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)quinazolin-4(3H)-one, a multi-step synthetic pathway is typically employed. The process begins with the formation of the quinazolinone core, followed by the incorporation of the thiophene and oxadiazole groups through a series of coupling reactions. Key reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is optimized for scalability and cost-efficiency. This may involve continuous flow chemistry techniques, automated synthesis platforms, and rigorous quality control measures. The use of high-throughput screening and advanced analytical methods like HPLC (High-Performance Liquid Chromatography) ensures the consistent production of the compound with minimal impurities.
Analyse Des Réactions Chimiques
Types of Reactions
This compound exhibits diverse reactivity, undergoing several types of chemical reactions such as:
Oxidation: Can be oxidized using agents like hydrogen peroxide or peracids, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield alcohols and amines.
Substitution: Can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene or quinazolinone moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium trioxide in acidic media.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and organolithium or Grignard reagents for nucleophilic substitution.
Major Products Formed
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Alcohols and amines.
Substitution Products: Varied depending on the specific reagents used but generally includes substituted quinazolines and thiophenes.
Applications De Recherche Scientifique
This compound's multifaceted structure makes it valuable in several research fields:
Chemistry: Used as a building block in synthetic organic chemistry for creating complex molecules.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition and receptor modulation.
Medicine: Explored for therapeutic applications, particularly in the development of anticancer and antimicrobial agents.
Industry: Applied in material science for developing new polymers and advanced materials with unique properties.
Mécanisme D'action
The compound exerts its effects by interacting with specific molecular targets and pathways. In medicinal chemistry, it may inhibit particular enzymes or bind to receptors, disrupting biological processes essential for disease progression. The thiophene and oxadiazole rings play a crucial role in its binding affinity and specificity, enabling selective targeting.
Comparaison Avec Des Composés Similaires
When compared with other quinazolinone derivatives or thiophene-containing compounds, 3-(2-oxo-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)quinazolin-4(3H)-one stands out due to its unique combination of functional groups. Similar compounds include:
Quinazoline Derivatives: Often used in anticancer research for their ability to inhibit tyrosine kinases.
Thiophene Compounds: Commonly explored for their electronic properties in material science.
Oxadiazole Derivatives: Known for their antimicrobial and anti-inflammatory activities.
Overall, this compound is a compound of significant scientific interest, offering diverse applications and a rich field for further exploration.
Propriétés
IUPAC Name |
3-[2-oxo-2-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O3S/c25-16(10-24-11-20-14-5-2-1-4-13(14)19(24)26)23-8-12(9-23)18-21-17(22-27-18)15-6-3-7-28-15/h1-7,11-12H,8-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADENQJKJHYKJIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CN2C=NC3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC=CS5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2355127.png)

![1-Benzyl-1-azaspiro[4.5]decan-3-amine](/img/structure/B2355130.png)



![(Z)-ethyl 2-(6-acetamido-2-((4-fluorobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2355137.png)

![N-ethyl-4-oxo-N-(m-tolyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2355140.png)
![(Z)-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide](/img/structure/B2355141.png)
![N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-fluorobenzenesulfonyl)guanidine](/img/structure/B2355142.png)


![N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-4-methylbenzamide](/img/structure/B2355147.png)
